molecular formula C21H25N5O5 B2944983 3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396814-52-0

3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2944983
CAS No.: 1396814-52-0
M. Wt: 427.461
InChI Key: XNAKBCDQKNPEPN-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a benzamide derivative featuring a triethoxy-substituted aromatic core linked to a phenyltetrazole moiety. The tetrazole ring is substituted with a methyl group and a ketone oxygen, forming a 4,5-dihydro-1H-tetrazol-5-one system. Such compounds are of interest in medicinal and materials chemistry due to the bioactivity of tetrazole rings (e.g., metabolic stability, hydrogen-bonding capability) and the versatility of benzamide scaffolds in drug design .

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-5-29-17-12-14(13-18(30-6-2)19(17)31-7-3)20(27)22-15-8-10-16(11-9-15)26-21(28)25(4)23-24-26/h8-13H,5-7H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAKBCDQKNPEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the substituted phenyl compound with 3,4,5-triethoxybenzoic acid under amide formation conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Spectroscopic Data

Compound Class Key IR Bands (cm⁻¹) Notable NMR Features (δ, ppm)
Target Compound ~1680 (C=O, amide), 1250–1270 (C-O, ethoxy) Aromatic protons: 6.8–7.5; NH: 10.2–10.8
1,2,4-Triazole-3-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) Sulfonyl aromatic protons: 7.6–8.2
Tetrazolyl Pyrazolones [4k] ~1660 (C=O, pyrazolone), 1600 (C=N) Coumarin protons: 6.5–7.2
  • IR Spectroscopy : The target’s amide C=O stretch (~1680 cm⁻¹) aligns with benzamide derivatives, while the absence of C=S bands (cf. triazole-thiones at 1247–1255 cm⁻¹) confirms structural divergence .
  • NMR : The tetrazole’s NH proton is deshielded (δ ~10.2–10.8) compared to triazole-thione NH (δ ~8.5–9.5), reflecting differences in hydrogen-bonding environments.

Biological Activity

3,4,5-triethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with triethoxy and tetrazole substituents. Its molecular formula is C21H29N3O9C_{21}H_{29}N_3O_9, with a molecular weight of 467.48 g/mol. The presence of the tetrazole ring is notable for its role in biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key areas of focus include:

1. Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast and colon cancer cells .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)2.5
Compound BHT29 (Colon Cancer)1.8
3,4,5-triethoxy-N-(...)MCF-7TBD

2. Antimicrobial Properties

Tetrazole-containing compounds have been reported to possess antimicrobial activity. In vitro studies revealed that similar tetrazole derivatives exhibited bactericidal effects against Gram-positive and Gram-negative bacteria.

3. Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored through various assays measuring cytokine production and inflammatory markers. The compound showed promising results in reducing TNF-alpha levels in activated macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in tumor progression and inflammation pathways. For example, it could inhibit cyclooxygenase (COX) enzymes that play a critical role in inflammatory responses.

2. Interaction with Cellular Targets

Molecular docking studies suggest that the compound can bind effectively to target proteins involved in cancer cell proliferation and survival pathways. This interaction alters downstream signaling cascades leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Case Study on Antitumor Activity : A derivative structurally related to 3,4,5-triethoxy-N-(...) was tested on human breast cancer cells and exhibited significant growth inhibition compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Study : A study involving animal models demonstrated that administration of a tetrazole derivative led to reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory properties .

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